molecular formula C11H8O4 B13853372 1,2,8-Trihydroxybenzo[7]annulen-9-one

1,2,8-Trihydroxybenzo[7]annulen-9-one

Cat. No.: B13853372
M. Wt: 204.18 g/mol
InChI Key: OLSYHLURTGEIBH-UHFFFAOYSA-N
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Description

1,2,8-Trihydroxybenzo7annulen-9-one is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of three hydroxyl groups and a ketone group attached to a benzoannulene ring system. This compound has garnered interest due to its potential biological activities and its role as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,8-Trihydroxybenzo7annulen-9-one typically involves multi-step organic reactions. One common method includes the palladium-catalyzed coupling of hydrazone derivatives of 9H-tribenzo7annulen-9-ones with benzyl bromides. This process involves the formation of an exocyclic double bond through carbene migration insertion and β-hydride elimination .

Industrial Production Methods

While specific industrial production methods for 1,2,8-Trihydroxybenzo7annulen-9-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1,2,8-Trihydroxybenzo7annulen-9-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1,2,8-Trihydroxybenzo7annulen-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,8-Trihydroxybenzo7annulen-9-one involves its interaction with specific molecular targets. For instance, it inhibits the TLR1/TLR2 complex, which plays a role in the immune response. This inhibition can modulate the inflammatory response, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,8-Trihydroxybenzo7annulen-9-one is unique due to its specific hydroxyl and ketone group arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit the TLR1/TLR2 complex sets it apart from other similar compounds.

Properties

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

3,4,6-trihydroxybenzo[7]annulen-5-one

InChI

InChI=1S/C11H8O4/c12-7-3-1-2-6-4-5-8(13)11(15)9(6)10(7)14/h1-5,13,15H,(H,12,14)

InChI Key

OLSYHLURTGEIBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)O)O)C(=O)C(=C1)O

Origin of Product

United States

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